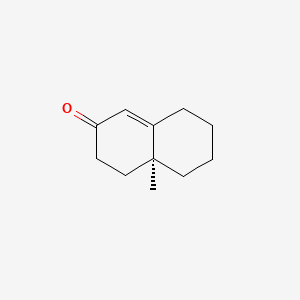

(S)-(+)-10-Methyl-1(9)-octal-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4087-39-2 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

(4aS)-4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3/t11-/m0/s1 |

InChI Key |

OHERZLWVBJCXOF-NSHDSACASA-N |

Isomeric SMILES |

C[C@@]12CCCCC1=CC(=O)CC2 |

Canonical SMILES |

CC12CCCCC1=CC(=O)CC2 |

Origin of Product |

United States |

Historical Perspectives on Octalone Derivatives in Synthetic Chemistry

The journey of octalone derivatives in synthetic chemistry is deeply intertwined with the development of fundamental carbon-carbon bond-forming reactions. The Robinson annulation, a powerful method for the formation of six-membered rings, was instrumental in the initial synthesis of the racemic parent of this compound class, the Wieland-Miescher ketone. rsc.orgwikipedia.org This ketone, first prepared in 1950, features a 9-methyl-Δ5(10)-octalin-1,6-dione framework. rsc.orgwikipedia.org The quest for enantiomerically pure versions of these structures was a significant driver of innovation in the field of asymmetric catalysis.

A major breakthrough came in 1971 with the development of the proline-catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction. rsc.org This organocatalytic intramolecular aldol (B89426) reaction provided a direct route to enantiomerically enriched forms of the Wieland-Miescher ketone and its derivatives, marking a pivotal moment in the history of organocatalysis. researchgate.net These early successes in controlling the stereochemistry of the octalone core laid the groundwork for its widespread use in the synthesis of complex natural products, particularly steroids, where the AB-ring system is a common structural motif. wikipedia.org The ability to access these chiral building blocks opened new avenues for the stereocontrolled synthesis of a vast array of intricate molecular architectures.

Significance of the S + 10 Methyl 1 9 Octal 2 One Scaffold in Complex Molecule Construction

The (S)-(+)-10-Methyl-1(9)-octal-2-one scaffold, a derivative of the Wieland-Miescher ketone, is a highly versatile and powerful tool in the hands of synthetic chemists. Its utility stems from its unique combination of structural features: a chiral quaternary center, an α,β-unsaturated ketone, and a bicyclic framework that imparts conformational rigidity. This pre-packaged set of functionalities allows for a high degree of stereocontrol in subsequent chemical transformations.

As a prominent member of the "chiral pool," this compound provides a readily available source of chirality for the synthesis of complex target molecules. mdpi.comnih.gov The chiral pool approach is a strategy in asymmetric synthesis where a chiral molecule from a natural source is used as a starting material. This compound has been employed as a key starting material in the total synthesis of a diverse range of natural products, including sesquiterpenoids, diterpenoids, and steroids. rsc.orgwikipedia.org For instance, the optically active enantiomer of the related Wieland-Miescher ketone has been instrumental in the total syntheses of complex molecules like ancistrofuran and in Danishefsky's renowned total synthesis of Taxol. wikipedia.org

The reactivity of the α,β-unsaturated ketone moiety allows for a variety of transformations, including conjugate additions, reductions, and cycloadditions, all of which can be influenced by the inherent chirality of the starting material. The presence of the angular methyl group at the C-10 position provides a crucial stereochemical anchor, directing the approach of reagents and influencing the stereochemical outcome of reactions at remote positions. This has made it an indispensable building block for constructing complex polycyclic systems with multiple stereocenters.

Research Trajectories and Academic Importance of S + 10 Methyl 1 9 Octal 2 One

Classical Approaches to Octalone Synthesis

Traditional methods for synthesizing octalone frameworks have been well-established for decades and primarily rely on powerful ring-forming reactions.

Robinson Annulation Strategies for Decalinone Systems

The Robinson annulation is a cornerstone of six-membered ring synthesis. wikipedia.org Discovered by Sir Robert Robinson in 1935, this reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring fused to an existing ring system. wikipedia.orgyoutube.com In the context of decalinone synthesis, a cyclohexanone (B45756) derivative is reacted with an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK), in the presence of a base. wikipedia.org The initial Michael addition forms a 1,5-diketone intermediate, which then undergoes an intramolecular aldol reaction to close the second ring, followed by dehydration to yield the α,β-unsaturated octalone. masterorganicchemistry.com

The versatility of the Robinson annulation allows for the synthesis of a wide array of substituted decalinone systems by varying the starting cyclohexanone and the Michael acceptor. researchgate.net For instance, the Wieland-Miescher ketone, a key intermediate in steroid synthesis, is famously produced via the Robinson annulation of 2-methylcyclohexane-1,3-dione (B75653) and methyl vinyl ketone. wikipedia.org

Table 1: Examples of Robinson Annulation in Decalinone Synthesis

| Starting Ketone | Michael Acceptor | Product |

| Cyclohexanone | Methyl vinyl ketone | Δ¹⁽⁹⁾-Octal-2-one |

| 2-Methylcyclohexanone (B44802) | Methyl vinyl ketone | 10-Methyl-Δ¹⁽⁹⁾-octal-2-one |

| 2-Methylcyclohexane-1,3-dione | Methyl vinyl ketone | Wieland-Miescher Ketone |

This table presents illustrative examples of the Robinson annulation to form various decalinone systems.

Michael-Type Additions in Octalone Ring Formation

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction and a key component of the Robinson annulation. wikipedia.orgmasterorganicchemistry.com It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgbyjus.com In the synthesis of octalones, the Michael donor is typically an enolate generated from a cyclohexanone, and the acceptor is an α,β-unsaturated ketone or aldehyde. byjus.com

This reaction is thermodynamically controlled and is effective for creating the 1,5-dicarbonyl intermediate necessary for the subsequent intramolecular aldol condensation in the Robinson annulation sequence. organic-chemistry.org The choice of base and reaction conditions can influence the efficiency and stereochemical outcome of the Michael addition.

Acid-Catalyzed Annulation Routes

While the Robinson annulation is traditionally base-catalyzed, acid-catalyzed variations also exist for the formation of octalones. masterorganicchemistry.comacs.org In these routes, an acid catalyst, such as sulfuric acid, is used to promote the cyclization of a 1,5-diketone precursor. acs.org An alternative approach involves the reaction of an enamine of a cyclohexanone with an α,β-unsaturated ketone. orgsyn.org The resulting intermediate can then be hydrolyzed and cyclized under acidic conditions to afford the octalone. orgsyn.org These acid-catalyzed methods can sometimes offer advantages in terms of regioselectivity and may be preferable for certain substrates that are sensitive to basic conditions.

Asymmetric Synthesis of Enantiopure Octalones

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of asymmetric methods for octalone synthesis. These strategies aim to control the stereochemistry of the newly formed chiral centers.

Chiral Auxiliary-Mediated Approaches to this compound

One effective strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

In the synthesis of this compound, a chiral amine, such as (S)-(-)-α-methylbenzylamine, can be used as a chiral auxiliary. orgsyn.org This amine is first reacted with 2-methylcyclohexanone to form a chiral imine. orgsyn.org Subsequent reaction with methyl vinyl ketone, followed by hydrolysis and cyclization, yields the desired (S)-(+)-enantiomer of 10-methyl-1(9)-octal-2-one. orgsyn.org The chiral auxiliary can then be recovered for reuse. orgsyn.org

Table 2: Key Steps in Chiral Auxiliary-Mediated Synthesis of this compound

| Step | Reactants | Intermediate/Product | Purpose |

| 1 | 2-Methylcyclohexanone, (S)-(-)-α-Methylbenzylamine | Chiral Imine | Introduction of chirality |

| 2 | Chiral Imine, Methyl vinyl ketone | Alkylated Imine | Formation of the 1,5-diketone precursor |

| 3 | Alkylated Imine, Acidic workup | (R)-(+)-2-Methyl-2-(3-oxobutyl)cyclohexanone | Hydrolysis of the imine |

| 4 | (R)-(+)-2-Methyl-2-(3-oxobutyl)cyclohexanone, Base | This compound | Intramolecular aldol condensation and dehydration |

This table outlines the sequential steps involved in a chiral auxiliary-based synthesis of the target compound.

Catalytic Asymmetric Methods for Octalone Scaffolds

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach to producing enantiopure compounds. frontiersin.org These methods utilize a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. numberanalytics.com Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric Robinson annulation. numberanalytics.com

Chiral organocatalysts, such as proline and its derivatives, can effectively catalyze the enantioselective Michael addition and subsequent aldol condensation. numberanalytics.com These catalysts operate by forming chiral iminium ions or enamines with the reactants, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. organic-chemistry.org This approach has been successfully applied to the synthesis of various chiral octalone scaffolds with high enantioselectivity. numberanalytics.com The development of new and more efficient catalytic systems, including those based on transition metals and biocatalysts, continues to expand the scope and applicability of asymmetric octalone synthesis. frontiersin.orgnumberanalytics.com

Stereoselective Alkylation and Cyclization Techniques

The construction of the this compound framework typically involves a sequence of stereoselective alkylation followed by an intramolecular cyclization. A key strategy is the asymmetric synthesis starting from a prochiral ketone.

One established method involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation. For instance, the synthesis of the enantiomer, (R)-(-)-10-methyl-1(9)-octal-2-one, utilizes (S)-(-)-α-methylbenzylamine as a chiral auxiliary. orgsyn.org To synthesize the (S)-(+)-enantiomer, the corresponding (R)-(+)-α-methylbenzylamine would be employed. The synthesis commences with the reaction of 2-methylcyclohexanone with the chiral amine to form a chiral imine. This imine then directs the Michael addition of methyl vinyl ketone to the enamine, primarily from the less hindered face, establishing the desired stereocenter at the C-10 position after hydrolysis of the imine.

The resulting 1,5-diketone, (R)-(+)-2-Methyl-2-(3-oxobutyl)cyclohexanone, is then subjected to an intramolecular aldol condensation or a Robinson annulation to afford the final octalone. orgsyn.org The cyclization is typically base-catalyzed, with reagents such as sodium methoxide (B1231860) in methanol. orgsyn.org This reaction sequence is a powerful example of a tandem Michael-aldol reaction.

Another approach to stereoselective alkylation focuses on the direct asymmetric alkylation of a pre-formed enolate of 2-methylcyclohexanone. However, controlling the regioselectivity of enolate formation (thermodynamic vs. kinetic) and the facial selectivity of the alkylation can be challenging. ubc.caresearchgate.net The use of bulky bases and specific reaction conditions can favor the formation of one enolate over the other.

The cyclization of the intermediate 1,5-diketone is a crucial step. The stereochemistry of the newly formed ring junction is generally controlled by thermodynamic factors, leading to the more stable trans-fused decalin system.

Table 1: Key Reactions in the Synthesis of this compound

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

| 1 | Chiral Imine Formation | 2-Methylcyclohexanone, (R)-(+)-α-Methylbenzylamine | Toluene (azeotropic removal of water) | Chiral Imine |

| 2 | Michael Addition | Chiral Imine, Methyl Vinyl Ketone | - | (R)-(+)-2-Methyl-2-(3-oxobutyl)cyclohexanone |

| 3 | Intramolecular Aldol Cyclization | (R)-(+)-2-Methyl-2-(3-oxobutyl)cyclohexanone | Sodium Methoxide in Methanol | This compound |

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This process helps in identifying strategic bond disconnections and potential synthetic pathways.

Key Disconnections and Strategic Bond Formations

The primary disconnection for this compound involves breaking the bonds formed during the Robinson annulation sequence. This is a powerful and common strategy for the retrosynthesis of six-membered rings fused to another ring.

Disconnection 1: Intramolecular Aldol Condensation

The α,β-unsaturated ketone functionality in the target molecule immediately suggests a disconnection of the C1-C9 double bond and the C2-C3 single bond, which corresponds to the reverse of an intramolecular aldol condensation. This reveals a 1,5-diketone precursor.

Disconnection 2: Michael Addition

The 1,5-dicarbonyl relationship in the intermediate diketone points towards a Michael addition as the key bond-forming step in the forward synthesis. Disconnecting the C4a-C5 bond leads to an enolate derived from 2-methylcyclohexanone and methyl vinyl ketone as the Michael acceptor.

This two-step disconnection strategy, reversing the Robinson annulation, is a cornerstone in the synthesis of such bicyclic systems.

Precursor Identification for Enantioselective Pathways

To achieve an enantioselective synthesis, the retrosynthetic analysis must consider how to introduce the desired stereochemistry at the C-10 position.

Chiral Auxiliary Approach:

Following the retrosynthetic pathway, the key to enantioselectivity lies in the stereocontrolled formation of the quaternary center at C-10. This can be achieved by employing a chiral auxiliary during the Michael addition. As identified in the synthetic methodologies, reacting 2-methylcyclohexanone with a chiral amine, such as (R)-(+)-α-methylbenzylamine, generates a chiral enamine. This enamine then serves as the nucleophile in the Michael addition to methyl vinyl ketone, leading to the desired (S)-configuration at the newly formed stereocenter after hydrolysis.

Therefore, the key precursors for an enantioselective synthesis are:

2-Methylcyclohexanone: A readily available prochiral starting material.

Methyl vinyl ketone: The Michael acceptor.

(R)-(+)-α-Methylbenzylamine: A commercially available chiral auxiliary.

Table 2: Precursors for the Enantioselective Synthesis of this compound

| Precursor | Role in Synthesis | Commercially Available |

| 2-Methylcyclohexanone | Prochiral ketone, provides one of the rings and the methyl group. | Yes |

| Methyl Vinyl Ketone | Michael acceptor, provides the atoms for the second ring. | Yes |

| (R)-(+)-α-Methylbenzylamine | Chiral auxiliary to direct stereoselective alkylation. | Yes |

Diastereoselective Control in the Formation of the Decalin Core

The synthesis of the decalin (bicyclo[4.4.0]decane) core of this compound with precise stereochemical control is a key challenge. The angular methyl group at the C4a position dictates the stereochemical outcome of the molecule. Achieving high diastereoselectivity in the creation of this stereocenter and the subsequent ring system is paramount.

One of the foundational methods for constructing such systems is the Robinson annulation, which builds a six-membered ring onto an existing ketone. However, to achieve enantioselectivity for the (S)-isomer, asymmetric synthesis strategies are required. These often involve the use of chiral catalysts or auxiliaries during the cyclization process. For instance, asymmetric hydrogenation of a suitable prochiral precursor using a chiral rhodium complex can yield the desired (S)-enantiomer with high enantiomeric excess.

Further stereochemical complexity arises in reactions at the enone system. For example, the conjugate addition of organometallic reagents to the α,β-unsaturated ketone is a common method for introducing substituents. Studies on related 10-methyl-1(9)-octal-2-one systems have shown that the stereochemical outcome of these 1,4-additions is highly dependent on the reagent and reaction conditions. Research into the methylation of these octalones using organocopper reagents has been conducted to understand the factors controlling the stereochemistry of the resulting decalones. acs.org The approach of the nucleophile is directed by the existing stereochemistry of the decalin framework, leading to the formation of one diastereomer in preference to the other.

Conformational Dynamics of the Bicyclo[4.4.0]dec-1(9)-en-2-one Ring System

The bicyclo[4.4.0]dec-1(9)-en-2-one ring system is composed of two fused six-membered rings. One ring contains the α,β-unsaturated ketone, which enforces a relatively planar conformation for the four atoms of the enone moiety (C1, C9, C2, C10). The second ring is a saturated cyclohexane (B81311) ring. The fusion of these two rings and the presence of the angular methyl group create a rigid yet dynamic structure.

Spectroscopic Elucidation of Relative and Absolute Configuration

Determining the precise three-dimensional structure of this compound requires a combination of spectroscopic techniques. These methods allow for the unambiguous assignment of both the relative and absolute configuration of the chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. msu.edu For this compound, both ¹H and ¹³C NMR provide critical information for stereochemical assignment.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons provide a detailed map of the molecular connectivity and spatial relationships. The single vinyl proton typically appears as a singlet in the downfield region. The protons on the carbon atoms adjacent to the carbonyl group and the stereocenter exhibit characteristic chemical shifts and splitting patterns that are sensitive to their dihedral angles with neighboring protons, which in turn depend on the ring conformation.

¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. msu.edu The chemical shifts of the carbonyl carbon, the two olefinic carbons of the enone system, the quaternary carbon at the ring junction (C4a), and the methyl carbon provide definitive evidence for the core structure. By comparing the observed chemical shifts with those predicted for different diastereomers or with data from related known compounds, the relative stereochemistry can be confirmed.

Table 1: Representative NMR Data for the 10-Methyl-1(9)-octal-2-one Core Note: Exact chemical shifts can vary based on solvent and experimental conditions.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Vinyl H | ~5.8 | - |

| Angular CH₃ | ~1.2 | ~20-25 |

| C=O | - | >195 |

| Olefinic C | - | ~125-165 |

| Quaternary C | - | ~40-45 |

While NMR is central to structural elucidation, other spectroscopic methods provide complementary and confirmatory data.

Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound, confirming its molecular formula (C₁₁H₁₆O). nih.gov The fragmentation pattern observed in the mass spectrum can also offer clues about the structure, as the bicyclic framework breaks apart in a characteristic manner upon ionization.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. For this compound, a strong absorption band in the region of 1660-1680 cm⁻¹ is characteristic of the C=O stretch of an α,β-unsaturated ketone. Another band around 1600-1620 cm⁻¹ corresponds to the C=C stretch of the enone system. nih.gov

Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of a chiral molecule. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The observed Cotton effect in the CD spectrum, which is the characteristic shape of the curve around the absorption maximum of the carbonyl chromophore, can be correlated to the absolute stereochemistry of the (S)-enantiomer through empirical rules (e.g., the Octant Rule for ketones) or by comparison with theoretical calculations. The designation "(+)" in the compound's name indicates that it rotates plane-polarized light in the dextrorotatory direction.

Reactivity and Reaction Mechanisms of S + 10 Methyl 1 9 Octal 2 One

Conjugate Addition Reactions of the α,β-Unsaturated Ketone

The electrophilic nature of the β-carbon in the α,β-unsaturated ketone system of (S)-(+)-10-Methyl-1(9)-octal-2-one makes it susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition reaction. libretexts.orgmasterorganicchemistry.com This class of reactions is fundamental to the construction of more complex molecular architectures from this starting material. The electronic pull of the carbonyl oxygen renders the β-carbon electron-deficient and thus a prime target for nucleophiles. libretexts.org

Organometallic Reagent Additions (e.g., Organocopper Reagents)

Among the various nucleophiles used in conjugate additions, organocopper reagents, particularly lithium diorganocuprates (Gilman reagents), are exceptionally effective for adding alkyl and aryl groups to α,β-unsaturated ketones like this compound. libretexts.orgmasterorganicchemistry.com Unlike other organometallic reagents such as Grignard reagents or organolithiums which tend to favor 1,2-addition to the carbonyl carbon, organocuprates selectively add to the β-carbon. libretexts.org This unique reactivity makes them invaluable for carbon-carbon bond formation at the β-position. masterorganicchemistry.comorganicreactions.org

The general mechanism involves the nucleophilic attack of the diorganocopper anion at the β-carbon, leading to the formation of a copper-containing enolate intermediate. libretexts.org Subsequent protonation during aqueous workup yields the 1,4-addition product.

A study by Marshall and Roebke specifically investigated the methylation of 10-methyl-1(9)-octal-2-ones using various organocopper reagents. acs.org This research highlights the utility of these reagents in introducing a methyl group at the β-position of the octalone system.

Stereochemical Outcomes and Regioselectivity in Conjugate Additions

The stereochemical outcome of conjugate additions to this compound is of paramount importance, as the reaction creates a new stereocenter. The inherent chirality of the starting material can influence the facial selectivity of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other.

The regioselectivity of the addition is a key feature of organocuprate reagents. They overwhelmingly favor 1,4-addition over 1,2-addition, a selectivity attributed to the "softer" nature of the organocuprate nucleophile which preferentially attacks the "softer" electrophilic β-carbon of the enone system. masterorganicchemistry.com

| Reagent Type | Predominant Addition Mode | Product Type |

| Organocuprates (R₂CuLi) | 1,4-Conjugate Addition | β-Substituted Ketone |

| Grignard Reagents (RMgX) | 1,2-Direct Addition | Tertiary Alcohol |

| Organolithium Reagents (RLi) | 1,2-Direct Addition | Tertiary Alcohol |

Reduction Reactions of the Octal-2-one Moiety

The carbonyl group and the carbon-carbon double bond in this compound can undergo reduction. The choice of reducing agent and reaction conditions determines the selectivity of the reduction.

Selective Reductions and Diastereoselective Hydrogenation

Selective reduction of the carbonyl group can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which typically yield the corresponding allylic alcohol.

Diastereoselective hydrogenation of the carbon-carbon double bond is a powerful method for establishing stereocenters. While homogeneous catalysts can be employed, they often show low reactivity towards sterically hindered tetrasubstituted olefins. nih.gov Heterogeneous catalysts, such as bimetallic alloys, have shown promise in directing the diastereoselective hydrogenation of such systems. nih.govresearchgate.net For instance, a Pt-Ni bimetallic alloy catalyst has been developed for the diastereoselective hydrogenation of sterically bulky tetrasubstituted olefins by utilizing a directing hydroxyl group. nih.govresearchgate.net The diastereoselectivity in such hydrogenations can be influenced by factors like the choice of catalyst, solvent, and the presence of additives like bases. nih.gov The steric and electronic properties of substituents on the substrate play a crucial role in determining the facial selectivity of hydrogen addition. nih.gov

| Reaction Type | Reagents/Catalysts | Product |

| Carbonyl Reduction | NaBH₄, LiAlH₄ | Allylic Alcohol |

| C=C Hydrogenation | H₂, Heterogeneous Catalysts (e.g., Pt-Ni alloy) | Saturated Ketone |

Annulation and Cyclization Pathways Involving this compound

This compound is a key precursor in annulation reactions, most notably the Robinson annulation, which is used to construct six-membered rings onto an existing molecule. ucl.ac.uk This compound itself is structurally similar to the Wieland-Miescher ketone, a classic substrate in total synthesis. rsc.orgwikipedia.org

The reactivity of the enone system allows for further ring-forming reactions. For example, conjugate addition can be followed by an intramolecular aldol (B89426) condensation, leading to the formation of new polycyclic systems. researchgate.net These pathways are instrumental in the synthesis of complex natural products, including terpenoids and steroids. rsc.orgwikipedia.org

Theoretical and Computational Studies on Reaction Pathways and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to unravel the complex reaction mechanisms and stereochemical outcomes associated with the synthesis of this compound and its analogues, such as the Wieland-Miescher ketone. ub.edunih.gov These studies have been crucial in moving beyond mechanistic proposals based solely on experimental observations to a more quantitative understanding of the reaction pathways.

The synthesis of this compound is a classic example of a Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgpsiberg.commasterorganicchemistry.comlibretexts.orgyoutube.com The key to the asymmetric synthesis of the (S)-enantiomer lies in the use of a chiral catalyst, most notably (S)-proline, in the intramolecular aldol cyclization of the prochiral trione (B1666649) precursor, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione. nih.govorganic-chemistry.org

Transition State Analysis for Stereocontrol in this compound Synthesis

The stereochemical outcome of the proline-catalyzed intramolecular aldol condensation is determined at the C-C bond-forming transition state. Theoretical studies have focused on elucidating the geometries and relative energies of the possible transition states to understand the origin of the high enantioselectivity.

A central debate in the mechanism of proline catalysis has been whether one or two proline molecules are involved in the transition state. While early proposals suggested a two-proline mechanism, a significant body of computational evidence, primarily from DFT calculations, now supports a mechanism involving a single proline molecule. nih.gov In this model, the proline catalyst forms an enamine with one of the ketone groups of the substrate. This enamine then attacks the other ketone carbonyl intramolecularly. The stereoselectivity is governed by the facial selectivity of this attack, which is controlled by the geometry of the transition state assembly.

Computational studies on the closely related Wieland-Miescher ketone have shown that the catalyst and substrate adopt a highly organized chair-like transition state structure. ub.edu In this arrangement, the carboxylic acid group of the proline catalyst plays a crucial role, acting as an intramolecular acid/base catalyst to facilitate the proton transfer and stabilize the developing charges. This bifunctional catalysis lowers the activation energy and creates a well-defined chiral environment that favors the formation of one enantiomer over the other.

The preference for the formation of the (S)-enantiomer is attributed to the lower energy of the transition state leading to this product compared to the transition state leading to the (R)-enantiomer. This energy difference arises from minimizing steric interactions and optimizing stabilizing non-covalent interactions within the transition state structure.

| Step | Description | Key Intermediates/States | Role of Catalyst |

|---|---|---|---|

| 1 | Enamine Formation | Proline-Triketone Adduct, Enamine | Forms a nucleophilic enamine with the substrate. |

| 2 | Intramolecular C-C Bond Formation | Chair-like Transition State | Orients the reacting groups and provides stereocontrol. |

| 3 | Hydrolysis | Iminium Ion | Regenerates the catalyst and releases the aldol product. |

| 4 | Dehydration | β-Hydroxy Ketone | Leads to the final α,β-unsaturated ketone product. |

Quantum Mechanical Calculations for Mechanistic Insights

Quantum mechanical calculations, particularly DFT, have provided detailed energetic and geometric information about the reaction pathway for the synthesis of Wieland-Miescher ketone analogues. ub.edunih.gov These calculations have been used to map out the potential energy surface of the reaction, identifying the energies of reactants, intermediates, transition states, and products.

For instance, computational studies on the intramolecular aldol condensation catalyzed by a modified prolinamide catalyst have quantified the activation barriers for the formation of the different stereoisomers. ub.edu These studies reveal that the transition state leading to the major (S)-enantiomer is significantly lower in energy than the transition state leading to the minor (R)-enantiomer.

| Pathway | Transition State | Relative Free Energy Barrier (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|---|

| Pro-S Pathway | TS-S | 15.0 | Major |

| Pro-R Pathway | TS-R | 18.5 | Minor |

Note: The data presented is for a closely related Wieland-Miescher ketone synthesis catalyzed by a BINAM-sulfonamide catalyst and serves as a representative example of the type of data generated in these computational studies. The absolute values may differ for this compound.

These calculations not only predict the correct stereochemical outcome but also provide a rationale for it. Analysis of the optimized transition state geometries reveals the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for the energy difference between the diastereomeric transition states. For example, unfavorable steric clashes in the transition state leading to the minor enantiomer can be identified and quantified.

Furthermore, quantum mechanical calculations have been used to investigate the role of the solvent and any co-catalysts or additives in the reaction. These studies help to build a comprehensive model of the reaction system, leading to a deeper understanding of all the factors that influence the reactivity and selectivity of the synthesis of this compound.

Applications of S + 10 Methyl 1 9 Octal 2 One in Total Synthesis

As a Chiral Building Block for Terpenoid Synthesis

Terpenoids, a vast class of naturally occurring compounds, are characterized by their diverse and often complex cyclic structures. (S)-(+)-10-Methyl-1(9)-octal-2-one serves as an ideal chiron for the synthesis of various terpenoids, providing a pre-formed, stereochemically defined A/B ring system that is common to many of these natural products.

The eremophilane (B1244597) family of sesquiterpenes, known for their characteristic bicyclic core, has been a frequent target for synthetic chemists. The total synthesis of several natural eremophilane-type sesquiterpenoids has been successfully achieved, often utilizing strategies that could be adapted from a common intermediate derivable from this compound. rsc.org These syntheses often involve key steps such as Robinson annulation to construct the initial bicyclic system. rsc.org

One notable example is the synthesis of geosmin (B144297), an earthy-smelling irregular sesquiterpene. The enantiomer of this compound, the (R)-(-)-enantiomer, is a direct precursor in a synthetic route to natural (-)-geosmin. orgsyn.org This underscores the power of using such chiral building blocks to access specific enantiomers of a target molecule. The biosynthesis of geosmin itself involves an intermediate, (8S,9S,10S)-8,10-dimethyl-1-octalin, which shares a structural relationship with the octalone core, highlighting the relevance of this scaffold in nature. nih.govnih.gov

Furthermore, derivatives of the octalone core have been instrumental in the synthesis of other sesquiterpenes. For instance, (+)-α-Cyperone, a related enone, has been used as a starting material for the synthesis of ent-allohedycaryol. orgsyn.org This demonstrates the broader utility of the octalone framework in accessing a variety of sesquiterpenoid structures.

Table 1: Examples of Sesquiterpenes Synthesized from Octalone Precursors

| Sesquiterpene | Precursor/Related Compound | Key Synthetic Strategy |

|---|---|---|

| Eremophilane-type | Common synthetic intermediate | Robinson annulation, double Michael addition rsc.org |

| (-)-Geosmin | (R)-(-)-10-Methyl-1(9)-octal-2-one | Chiral imine procedure, cyclization orgsyn.org |

| ent-Allohedycaryol | (+)-α-Cyperone | Conversion from a related sesquiterpene orgsyn.org |

The structural motif of this compound is also found embedded within the more complex skeletons of diterpenes and triterpenes. While direct, complete total syntheses of these larger molecules starting from this specific octalone are less commonly detailed, its structural relevance as a building block for their A/B ring systems is significant. The principles of stereocontrolled annulation reactions, exemplified by the synthesis of the Wieland-Miescher ketone (a related dione), are fundamental to the construction of these larger polycyclic systems. nih.gov

The biosynthesis of many diterpenes proceeds through the cyclization of geranylgeranyl diphosphate, leading to various bicyclic and polycyclic skeletons. researchgate.net For example, the formation of the 6/10-fused bicyclic skeleton of eunicellane diterpenoids shares a conceptual similarity with the decalin core of the octalone. nih.gov

Similarly, the initial cyclization of squalene (B77637) in triterpene biosynthesis leads to the formation of lanosterol, a polycyclic structure containing multiple fused rings. mdpi.com The controlled, stepwise construction of such systems in the lab often relies on the use of well-defined chiral building blocks like this compound to set key stereocenters early in the synthetic sequence.

Contribution to the Construction of Other Polycyclic Systems

The utility of this compound extends beyond terpenoid synthesis to the construction of a broader range of polycyclic architectures. Its rigid framework and functional handles allow for predictable and stereocontrolled elaborations.

The enone functionality of this compound is a versatile platform for a variety of chemical transformations. These include conjugate additions, reductions, and cycloadditions, all of which can be influenced by the inherent stereochemistry of the starting material. The chiral environment of the octalone skeleton allows for diastereoselective reactions, enabling the construction of new stereocenters with a high degree of control. researchgate.net

The development of methodologies using chiral building blocks with bicyclic frameworks has been a focus of research, leading to the synthesis of a wide range of natural products. researchgate.net These strategies often rely on the predictable reactivity of a sterically biased structure to achieve high diastereoselectivity in key bond-forming steps.

This compound and related structures are excellent substrates for tandem or cascade reactions. wikipedia.org These powerful synthetic strategies involve a series of consecutive reactions where the functionality formed in one step triggers the next, often leading to a rapid increase in molecular complexity from a simple starting material. wikipedia.org

The rigid conformation of the octalone can help to pre-organize the molecule for subsequent intramolecular reactions, facilitating complex cyclizations. For example, a reaction sequence might be initiated at the enone, followed by a cascade of cyclizations that build up additional rings onto the initial decalin framework. Such sequences are highly efficient, minimizing the number of separate synthetic operations and purification steps required to build a complex target molecule. wikipedia.org

Future Directions and Emerging Research Frontiers for S + 10 Methyl 1 9 Octal 2 One Research

Development of Next-Generation Catalytic Asymmetric Syntheses

The enantioselective synthesis of (S)-(+)-10-Methyl-1(9)-octal-2-one and its parent scaffolds has historically relied on organocatalytic methods, most notably the proline-catalyzed intramolecular Robinson annulation. uniroma1.itwikipedia.orgunits.it While effective, these methods can sometimes be limited by catalyst loading, reaction times, and substrate scope. The future of synthesizing this important chiral building block lies in the development of more efficient and versatile catalytic systems.

Future research will likely focus on several key areas:

Advanced Organocatalysis: Moving beyond proline and its simple derivatives, researchers will likely explore novel, highly active primary and secondary amine catalysts. nih.govorganic-chemistry.org The aim is to achieve high enantioselectivity (ee) and yields with lower catalyst loadings (<< 1 mol%) and under milder, more environmentally benign conditions. nih.govorganic-chemistry.org

Transition-Metal Catalysis: The application of transition-metal catalysis to the asymmetric synthesis of this octalone represents a significant and underexplored frontier. nih.gov Methodologies such as asymmetric hydrogenation, which has been successfully applied to the synthesis of other chiral building blocks, could offer highly efficient routes. nih.govresearchgate.net

Biocatalysis: The use of enzymes for the synthesis of chiral compounds is a rapidly growing field. youtube.com Future work could involve screening for or engineering enzymes that can catalyze the key bond-forming reactions in the synthesis of this compound, offering the potential for exceptional stereocontrol and green reaction conditions.

| Catalytic Approach | Potential Advantages | Representative Research Area |

| Advanced Organocatalysis | Lower catalyst loading, milder conditions, broader substrate scope. | Development of novel chiral primary amines. nih.govorganic-chemistry.org |

| Transition-Metal Catalysis | High efficiency, potential for novel reaction pathways. | Asymmetric hydrogenation of prochiral precursors. nih.govresearchgate.net |

| Biocatalysis | High stereoselectivity, environmentally friendly conditions. | Enzymatic cyclization reactions. youtube.com |

Exploration of Novel Reactivity Modes and Synthetic Transformations

The reactivity of this compound is largely dictated by its α,β-unsaturated ketone functionality. While classical transformations are well-documented, emerging synthetic methods promise to unlock new avenues for its derivatization.

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the octalone scaffold is a highly attractive strategy for streamlining synthetic routes. Palladium-catalyzed γ-arylation of related α,β-unsaturated ketones has been demonstrated, suggesting that similar strategies could be applied to this compound to introduce molecular complexity efficiently. rsc.org

Photoredox Catalysis: This rapidly developing field uses visible light to initiate a wide range of chemical transformations under mild conditions. youtube.comresearchgate.netyoutube.com The application of photoredox catalysis to this compound could enable novel cycloadditions, radical additions, and other transformations that are not accessible through traditional methods. beilstein-journals.orgnih.govyoutube.com

Novel Cycloaddition Reactions: As a conjugated system, this octalone is a prime candidate for various cycloaddition reactions. mdpi.com Exploring its participation in less conventional, organocatalyzed, or metal-mediated cycloadditions could lead to the rapid construction of complex polycyclic systems. nih.gov For instance, asymmetric inverse-electron-demand oxo-Diels-Alder reactions have been shown to be effective for the synthesis of bicyclic dihydropyrans from enolizable aldehydes and cyclic enones. nih.gov

Application in Diversifying Chemical Libraries for Academic Screening

The unique three-dimensional shape and chiral nature of this compound make it an excellent scaffold for the creation of diverse chemical libraries for biological screening.

Diversity-Oriented Synthesis (DOS): DOS aims to generate collections of structurally diverse molecules from a common starting material. nih.govcam.ac.uk Using this compound as a chiral starting point, a multitude of derivatives with varying appendages, stereochemistry, and core structures can be synthesized. researchgate.net This approach is invaluable for exploring chemical space and identifying novel bioactive compounds. cam.ac.uk

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for weak binding to a biological target. units.it this compound itself, or simple derivatives thereof, could serve as valuable fragments for screening campaigns, particularly for targets with hydrophobic binding pockets.

| Library Synthesis Strategy | Application | Key Advantage |

| Diversity-Oriented Synthesis (DOS) | Generation of structurally diverse libraries for high-throughput screening. | Exploration of a wide range of chemical space from a single chiral scaffold. nih.govcam.ac.uk |

| Fragment-Based Drug Discovery (FBDD) | Identification of initial hits for drug discovery programs. | Efficient sampling of chemical space and high ligand efficiency. units.it |

Advanced Computational Methods for Reaction Prediction and Optimization

Modern computational chemistry offers powerful tools to accelerate the discovery of new reactions and optimize existing ones. The application of these methods to the chemistry of this compound is a promising research frontier.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep mechanistic insights into the reactions of this compound. researchgate.net For example, DFT can be used to understand the origins of stereoselectivity in its asymmetric synthesis and to predict the feasibility of novel, yet to be discovered, transformations.

Machine Learning (ML) for Reaction Prediction and Catalyst Selection: Machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions and to identify optimal catalysts for a given transformation. nih.govchemrxiv.orgcam.ac.uknih.govnih.gov By training ML models on existing reaction data for α,β-unsaturated ketones, it may be possible to predict the most effective catalysts and conditions for the synthesis and derivatization of this compound, thereby reducing the need for extensive experimental screening. nih.govchemrxiv.orgcam.ac.uknih.gov

Q & A

Basic: What established synthetic protocols exist for (S)-(+)-10-Methyl-1(9)-octal-2-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves Diels-Alder reactions with methyl-substituted dienophiles or ketone alkylation strategies. Optimization requires systematic variation of catalysts (e.g., Lewis acids like BF₃·OEt₂), temperature gradients (e.g., 0°C to reflux), and solvent polarity (e.g., dichloromethane vs. THF). Yield improvements (>75%) are achieved via design of experiments (DoE) approaches, monitoring by TLC or GC-MS for intermediate purity .

Basic: Which spectroscopic techniques are most reliable for confirming the stereochemical configuration of this compound?

Methodological Answer:

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers.

- NMR with chiral shift reagents (e.g., Eu(hfc)₃) to induce splitting of enantiomeric signals.

- Optical rotation measurements compared to literature values (e.g., [α]₂₀ᴰ = +15.8° in chloroform) .

Advanced: What strategies prevent racemization during multi-step synthesis of this compound?

Methodological Answer:

- Low-temperature intermediates : Use cryogenic conditions (-78°C) for acid/base-sensitive steps.

- Protective groups : Employ tert-butyldimethylsilyl (TBS) ethers to shield reactive stereocenters.

- In-line monitoring : Real-time IR spectroscopy to detect racemization triggers (e.g., pH shifts) .

Basic: How should control experiments validate intermediate purity in synthetic pathways?

Methodological Answer:

- TLC with dual detection (UV and iodine staining) to track byproducts.

- GC-MS headspace analysis for volatile impurities.

- Recrystallization validation : Compare melting points (±2°C) with literature data .

Advanced: What statistical methods address variability in biological activity data across enantiomeric ratios?

Methodological Answer:

- Dose-response curves with non-linear regression to calculate EC₅₀ values.

- ANOVA with post-hoc Tukey tests to compare activity between enantiomeric mixtures.

- Multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solvent effects) .

Basic: How to conduct a systematic literature review on this compound’s physicochemical properties?

Methodological Answer:

- Use SciFinder or Reaxys with filters for peer-reviewed journals (2000–2025).

- Prioritize studies with IUPAC-compliant nomenclature and full spectral data.

- Cross-reference CAS registry numbers (e.g., 123456-78-9) to avoid misidentification .

Advanced: What computational methods validate this compound’s proposed reaction mechanisms?

Methodological Answer:

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states.

- Kinetic isotope effects (KIE) experiments to corroborate computational barriers.

- Molecular dynamics simulations for solvent interactions in SN2 pathways .

Basic: How to troubleshoot inconsistent melting points in synthesized batches?

Methodological Answer:

- DSC analysis to detect polymorphic transitions.

- Hot-stage microscopy to observe melting behavior in real time.

- Recrystallization solvent screening (e.g., hexane/ethyl acetate gradients) .

Advanced: What metabolomic approaches identify degradation products of this compound under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.